Levamlodipine Besylate

Hypertension Clinical Trial Adverse Events

Racemic amlodipine contains 50% inactive (R)-enantiomer, introducing dose-dependent edema and research confounds. Levamlodipine besylate is the chirally pure (S)-enantiomer, the pharmacologically active calcium channel blocker. • Delivers equivalent antihypertensive efficacy at half the racemic dose (2.5-5 mg vs. 5-10 mg). • Reduces peripheral edema from ~10.3% to ~2.4%, improving experimental reproducibility. • Ideal for chiral-switch ANDA development, FDC formulations, and enantioselective pharmacology studies.

Molecular Formula C26H31ClN2O8S
Molecular Weight 567.1 g/mol
CAS No. 192583-58-7
Cat. No. B7909571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevamlodipine Besylate
CAS192583-58-7
Molecular FormulaC26H31ClN2O8S
Molecular Weight567.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1
InChIKeyZPBWCRDSRKPIDG-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levamlodipine Besylate: Chiral Calcium Channel Blocker


Levamlodipine besylate (CAS 192583-58-7) is the chirally pure (S)-enantiomer salt of amlodipine, belonging to the dihydropyridine class of calcium channel blockers (CCBs). As the pharmacologically active single enantiomer of racemic amlodipine, levamlodipine inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells, with a greater selectivity for vascular smooth muscle than cardiac muscle [1]. The compound is primarily indicated for the treatment of essential hypertension and angina pectoris, offering once-daily dosing with sustained 24-hour blood pressure control [2].

Chiral Identity (S)-enantiomer calcium channel research tool
Selectivity Context Vascular smooth muscle over cardiac selectivity reported
Study Fit Enantioselective dihydropyridine receptor studies

Levamlodipine vs Racemic Amlodipine: Chiral Purity


Racemic amlodipine is an equimolar mixture of (S)- and (R)-enantiomers, yet only the (S)-enantiomer (levamlodipine) is pharmacologically active at therapeutically relevant doses. The (R)-enantiomer exhibits approximately 1000-fold lower affinity for the L-type calcium channel and contributes negligibly to antihypertensive efficacy [1]. Consequently, substituting levamlodipine besylate with racemic amlodipine at equivalent milligram doses would provide only half the active moiety, while doubling the racemic dose to achieve comparable efficacy introduces the (R)-enantiomer, which has been implicated in dose-dependent adverse effects including peripheral edema [2]. This enantioselective pharmacology creates a fundamental procurement distinction: chiral purity enables lower total drug exposure for equivalent therapeutic effect.

Racemate vs. Single Enantiomer May provide only half active moiety at equivalent mass, altering exposure-response context.
R-Enantiomer Contribution May shift tolerability endpoints (e.g., edema) relative to S-enantiomer alone.
Dose-Response Confounding Doubling racemic dose to match active moiety introduces R-enantiomer, confounding enantiomer-specific interpretation.

Levamlodipine Besylate: Comparative Evidence


Noninferiority Trial: Equivalent Blood Pressure Reduction

In an 8-week, multicenter, randomized, double-blind, double-dummy, parallel-group Phase III noninferiority trial, S(-)-amlodipine nicotinate 2.5 mg QD demonstrated noninferior antihypertensive efficacy to racemic amlodipine besylate 5 mg QD in Korean patients with mild to moderate hypertension (baseline SiDBP 90-109 mmHg). The study also reported substantially lower rates of adverse events with the pure enantiomer formulation [1]. Notably, the incidence of peripheral edema—the most common tolerability-limiting adverse effect of amlodipine therapy—was dramatically reduced with the chirally pure formulation [1].

Blood Pressure Reduction
Head-to-head
Mean SiDBP diff: -0.4 mmHg (noninferior, p<0.001)
Reported noninferior endpoint response
8-week RCT; n=124
Hypertension Clinical Trial Adverse Events

Peripheral Edema Incidence: S-Amlodipine vs Racemic Amlodipine

The same Phase III noninferiority trial directly compared adverse event profiles between the two treatment arms. Peripheral edema, recognized as the primary dose-limiting adverse effect of amlodipine therapy and a major cause of treatment discontinuation, occurred at a significantly lower frequency in the S-amlodipine arm [1]. This represents a clinically and statistically meaningful improvement in tolerability.

Edema Incidence
Head-to-head
S-amlodipine 2.38% vs racemic 10.26% (77% relative reduction)
Reported tolerability endpoint difference
Phase III RCT; n=124
Peripheral Edema Adverse Drug Reaction Tolerability

Enantioselective L-Type Calcium Channel Affinity

The pharmacologic basis for chiral switching from racemic amlodipine to levamlodipine is rooted in the dramatic enantioselectivity at the L-type calcium channel binding site. Multiple independent sources confirm that the (S)-enantiomer possesses approximately 1000-fold greater affinity for the dihydropyridine receptor site compared to the (R)-enantiomer [1][2]. In isolated rat ventricular myocyte studies, S-amlodipine demonstrated potent, concentration-dependent inhibition of L-type calcium current, whereas R-amlodipine produced no statistically significant effect across all concentrations tested [2].

Receptor Affinity
Reported
~1000-fold higher affinity for (S)-enantiomer
Supports enantioselective channel activity context
In vitro binding; myocyte electrophysiology
Calcium Channel Receptor Binding Enantioselectivity

Half-Dose Bioequivalence: Levamlodipine vs Racemic Amlodipine

A single-dose, randomized, open-label, two-period crossover bioequivalence study in healthy Chinese subjects (n=48) compared 5 mg levamlodipine (test) with 10 mg racemic amlodipine (reference). The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ fell entirely within the prespecified 80-125% bioequivalence limits under both fasted and fed conditions [1]. This confirms that levamlodipine at half the total milligram dose delivers systemic exposure to the active (S)-enantiomer equivalent to that provided by racemic amlodipine at double the dose.

Bioequivalence (fasting)
Head-to-head
Cmax GMR 108.69%, AUC0-t GMR 92.45% (90% CI within 80-125%)
Supports half-dose exposure equivalence context
n=48; single-dose crossover
Pharmacokinetics Bioequivalence Formulation

Meta-Analysis: Superior Efficacy and Safety of S-Amlodipine

A comprehensive meta-analysis of 8 randomized controlled trials involving 1,456 patients (732 S-amlodipine, 724 racemic amlodipine) quantitatively synthesized comparative efficacy and safety outcomes. The pooled analysis demonstrated that S-amlodipine treatment was associated with a statistically significant improvement in overall therapeutic efficacy compared to racemic amlodipine [1]. Concurrently, patients receiving S-amlodipine experienced significantly fewer adverse events [1].

Pooled Efficacy & Safety
Reported
Efficacy OR 2.19; AE OR 0.51
Reported pooled endpoint difference context
Meta-analysis; 8 RCTs, n=1,456
Meta-Analysis Efficacy Safety

Chiral LC-MS/MS Bioequivalence: Fasting and Fed States

A dedicated bioequivalence study employing chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) specifically quantified (S)-amlodipine concentrations following administration of 2.5 mg levamlodipine besylate (test) and 5 mg racemic amlodipine (reference) in healthy Chinese subjects. The geometric mean ratios for Cmax, AUC0-t, and AUC0-∞ under fasting conditions were 100.24%, 103.63%, and 103.24% respectively, with all 90% confidence intervals falling within the 80-125% regulatory acceptance range [1]. Similar bioequivalence was demonstrated under fed conditions [1].

Chiral PK Bioequivalence
Head-to-head
Fasting Cmax GMR 100.24%, AUC0-t 103.63% (90% CI within 80-125%)
Supports chiral method-based PK equivalence
n=26; chiral LC-MS/MS
Bioequivalence Chiral Analysis Pharmacokinetics

Levamlodipine Besylate: Application Scenarios


Essential Hypertension: Improved Tolerability

Levamlodipine besylate 2.5-5 mg once daily provides equivalent antihypertensive efficacy to racemic amlodipine 5-10 mg while reducing the incidence of peripheral edema from approximately 10.3% to 2.4%, as demonstrated in Phase III head-to-head trials [1]. This dose-sparing, tolerability-enhanced profile positions levamlodipine as the preferred calcium channel blocker for first-line hypertension monotherapy or as a component of multi-drug antihypertensive regimens where minimizing adverse effects is critical for long-term adherence.

Chiral Switching for Generic Development

The transition from racemic amlodipine (patent-expired) to chirally pure levamlodipine besylate represents a validated chiral switching opportunity with documented pharmacokinetic bioequivalence at a 1:2 dose ratio under both fasted and fed conditions [2]. This provides a scientifically substantiated pathway for generic pharmaceutical manufacturers to develop differentiated products with improved safety profiles while leveraging established clinical efficacy data for the active moiety.

Fixed-Dose Combination Formulations

Levamlodipine besylate is an ideal candidate for fixed-dose combination (FDC) products given its once-daily dosing, 30-50 hour half-life enabling consistent 24-hour blood pressure control [3], and favorable tolerability profile at half the racemic dose [1]. Combinations with angiotensin receptor blockers (ARBs), ACE inhibitors, or statins (e.g., levamlodipine + atorvastatin) offer streamlined therapeutic regimens for patients requiring multiple cardiovascular medications, a strategy supported by patent filings and clinical practice in markets including India, China, and Korea [4].

Enantioselective CCB Pharmacology Research

Levamlodipine besylate serves as a critical research tool for investigations into enantioselective pharmacology of dihydropyridine calcium channel blockers. The approximately 1000-fold difference in L-type calcium channel affinity between S- and R-enantiomers [3] provides a well-characterized model system for studying chirality-dependent drug-receptor interactions, enantiomer-specific adverse effect mechanisms (particularly R-enantiomer-associated peripheral edema), and structure-activity relationships in calcium channel modulation.

Application
Selection Property
Validation Focus
Hypertension model endpoint studies
Chiral purity (S-enantiomer)
Edema incidence endpoint comparison
Chiral switching formulation research
Half-dose bioequivalence profile
PK equivalence under fasting/fed conditions
Fixed-dose combination research
Once-daily PK profile
24-hour blood pressure endpoint monitoring
Enantioselective CCB pharmacology
Enantioselectivity profile
Receptor binding and myocyte electrophysiology
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